3-Bromo-5-chloroisonicotinic acid
Description
Contemporary Significance in Advanced Organic Synthesis
In the field of advanced organic synthesis, halogenated isonicotinic acids serve as versatile intermediates. The strategic placement of halogen atoms, such as bromine and chlorine, on the pyridine (B92270) ring allows for a range of chemical transformations. These include nucleophilic substitution and cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. The ability to selectively functionalize the pyridine core is crucial for the development of novel compounds with tailored properties.
Strategic Importance in Pharmaceutical and Agrochemical Development
The incorporation of halogen atoms into organic molecules is a well-established strategy in both pharmaceutical and agrochemical development to enhance biological activity and modulate physicochemical properties. mdpi.comnih.gov Halogenation can improve a molecule's binding affinity to its target, increase its metabolic stability, and enhance its ability to cross biological membranes. nih.gov Consequently, halogenated isonicotinic acid derivatives are key components in the synthesis of new therapeutic agents and crop protection products. nih.govnih.gov
Research Trajectories of Dihalogentated Pyridine Carboxylic Acid Scaffolds
Research into dihalogenated pyridine carboxylic acid scaffolds is on an upward trajectory. Scientists are exploring the synthesis of a wide array of these compounds to investigate how different halogen combinations and substitution patterns influence their reactivity and biological profiles. This research is paving the way for the discovery of new molecules with potential applications in medicine and agriculture. nih.gov Pyridine scaffolds are found in numerous natural products and FDA-approved drugs, highlighting their therapeutic potential. nih.govnih.gov
Overview of the Academic Research Focus on 3-Bromo-5-chloroisonicotinic Acid
Among the dihalogenated pyridine carboxylic acids, this compound has emerged as a compound of particular interest. Its unique substitution pattern, featuring both a bromine and a chlorine atom, offers distinct opportunities for selective chemical manipulation. Academic research is focused on leveraging this reactivity to synthesize novel derivatives and evaluate their potential as building blocks for new functional molecules.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1214377-41-9 chemscene.com |
| Molecular Formula | C6H3BrClNO2 |
| Molecular Weight | 236.45 g/mol |
| SMILES | C1=NC=C(C(=C1)Br)C(=O)O |
Research Applications and Derivatives
The academic interest in this compound stems from its potential as a precursor to more complex molecules. For instance, it can be a starting material for the synthesis of its corresponding ethyl ester, ethyl 3-bromo-5-chloroisonicotinate. bldpharm.com This esterification reaction is a common step in preparing the molecule for further chemical modifications.
A notable application of this compound is in the synthesis of macrocyclic inhibitors of peptidylarginine deiminases (PADs). google.com These enzymes are implicated in various diseases, and their inhibition is a promising therapeutic strategy. In a patented synthesis, this compound was used as a key building block to create a complex macrocyclic structure. google.com
The Role of Halogens in Agrochemicals
The presence of halogens is a prominent feature in modern agrochemicals. uni-duesseldorf.de Halogenated compounds are integral to the development of effective herbicides, insecticides, and fungicides. databridgemarketresearch.com The introduction of halogen atoms can significantly influence a molecule's biological activity, with the specific effect depending on the nature of the halogen and its position on the molecule. nih.gov The global market for halogenated agrochemicals is substantial and continues to grow, driven by the need for efficient crop protection solutions. databridgemarketresearch.com
Future Directions
The ongoing research into this compound and other halogenated pyridine carboxylic acids is expected to yield a deeper understanding of their chemical properties and potential applications. The development of new synthetic methodologies will likely expand the range of accessible derivatives, opening up new avenues for exploration in medicinal chemistry and materials science. As our understanding of the role of halogens in molecular design continues to evolve, the importance of versatile building blocks like this compound is set to increase.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZVXDSMPQULJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-41-9 | |
| Record name | 3-bromo-5-chloropyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Bromo 5 Chloroisonicotinic Acid
Strategies for Regioselective Functionalization of Pyridine-4-carboxylic Acid Scaffolds
The regioselective introduction of substituents onto a pre-formed pyridine-4-carboxylic acid (isonicotinic acid) core is a primary strategy for the synthesis of 3-bromo-5-chloroisonicotinic acid. This approach leverages the directing effects of the carboxylic acid group and the inherent reactivity of the pyridine (B92270) ring to control the position of incoming functional groups.
Directed Metalation Approaches for Positional Control
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. harvard.edu In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. The carboxylic acid group can serve as an effective DMG, directing lithiation to the ortho positions (C3 and C5) of the pyridine ring. However, the direct metalation of pyridine itself can be complicated by the nucleophilic addition of the organometallic reagent to the ring. harvard.edu The use of sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), can mitigate this issue and promote regioselective deprotonation. nih.gov
For isonicotinic acid, protection of the carboxylic acid, for instance as an oxazoline, can enhance the efficiency and regioselectivity of the lithiation process. nih.gov The lithiated intermediate can then be trapped with an appropriate electrophile to introduce the desired substituent. For the synthesis of this compound, a sequential lithiation and electrophilic quench strategy could be envisioned, although the selective introduction of two different halogens at the 3 and 5 positions via this method presents a significant challenge due to the similar reactivity of the two ortho positions.
| Directing Group | Lithiation Reagent | Position of Metalation | Potential Electrophile | Reference |
| Carboxylic Acid (protected) | LDA / LTMP | C3 / C5 | Br2, C2Cl6 | nih.gov |
| Amide | s-BuLi | C3 / C5 | I2, Br2 | harvard.edu |
| Oxazoline | n-BuLi / s-BuLi | C3 / C5 | Various electrophiles | nih.gov |
Sequential Halogenation and Functionalization Protocols
A more direct approach to this compound involves the sequential halogenation of the isonicotinic acid scaffold. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group deactivates the ring towards electrophilic aromatic substitution, often requiring harsh conditions. However, the inherent directing effects can be exploited to achieve the desired substitution pattern.
Electrophilic bromination of pyridine derivatives typically occurs at the 3-position. Therefore, treatment of isonicotinic acid with a suitable brominating agent, such as N-bromosuccinimide (NBS), could potentially yield 3-bromoisonicotinic acid. Subsequent chlorination would then be required at the 5-position. The regioselectivity of this second halogenation step would be influenced by the directing effects of the existing substituents. Both the carboxylic acid and the bromo group are meta-directing, which would favor substitution at the 5-position.
Recent advances in halogenation methodologies, including transition-metal-free approaches, offer milder and more selective alternatives to traditional methods. nih.gov For instance, the use of sodium chlorite or bromite in the presence of an acid can provide a source of the halogenating species under controlled conditions. nih.gov
Construction of the Pyridine Core with Specific Halogenation Patterns
An alternative to the functionalization of a pre-existing pyridine ring is the de novo synthesis of the heterocyclic core with the desired halogenation pattern already in place. Numerous methods exist for the construction of substituted pyridines from acyclic precursors. nih.gov These methods offer the advantage of installing substituents at specific positions during the ring-forming process, thereby avoiding issues with regioselectivity in the functionalization of the pyridine ring.
One such approach could involve a condensation reaction of appropriately substituted carbonyl compounds with an ammonia source. While powerful, the synthesis of the required acyclic precursors with the specific 3-bromo-5-chloro substitution pattern can be complex. A modular synthesis employing a cascade reaction, such as a copper-catalyzed cross-coupling followed by electrocyclization and oxidation, provides a versatile route to highly substituted pyridines. nih.gov Adapting such a methodology would require the synthesis of alkenylboronic acids and α,β-unsaturated ketoxime O-pentafluorobenzoates bearing the necessary halogen substituents.
Functional Group Interconversions on the Pyridine Ring System
Functional group interconversions on a pre-functionalized pyridine ring provide another strategic avenue for the synthesis of this compound. This can involve the introduction of the carboxylic acid group onto a dihalogenated pyridine or the modification of the halogen substituents themselves.
Carboxylation Strategies
The introduction of a carboxylic acid group at the 4-position of a 3-bromo-5-chloropyridine precursor is a key transformation. This can be achieved through a variety of methods, including the lithiation of the dihalopyridine followed by quenching with carbon dioxide. The position of lithiation on the 3-bromo-5-chloropyridine ring would be crucial for the success of this strategy. Halogen-metal exchange is a common method for the generation of organolithium species from aryl halides. mdpi.com The relative rates of bromine-lithium versus chlorine-lithium exchange would determine the initial site of lithiation. Typically, bromine-lithium exchange is faster than chlorine-lithium exchange.
Alternatively, the oxidation of a 4-alkyl or 4-formyl-3-bromo-5-chloropyridine could provide the desired carboxylic acid. For instance, 3-bromo-5-chloropyridine-4-carboxaldehyde could be oxidized to the corresponding carboxylic acid using standard oxidizing agents.
| Precursor | Reagent | Product | Methodology |
| 3-Bromo-5-chloropyridine | n-BuLi, then CO2 | This compound | Lithiation-carboxylation |
| 4-Methyl-3-bromo-5-chloropyridine | KMnO4 | This compound | Oxidation |
| 3-Bromo-5-chloropyridine-4-carboxaldehyde | H2O2 | This compound | Oxidation |
Halogen Exchange Reactions for Tuned Reactivity
Halogen exchange reactions offer a powerful tool for modifying the substitution pattern of halogenated pyridines. These reactions, often catalyzed by transition metals such as copper or nickel, allow for the interconversion of aryl halides. nih.govnih.gov This can be particularly useful for introducing a specific halogen or for tuning the reactivity of the C-X bonds for subsequent cross-coupling reactions.
For example, one could envision the synthesis of 3,5-dibromoisonicotinic acid, which may be more readily accessible, followed by a selective halogen exchange reaction to replace one of the bromine atoms with chlorine. The selectivity of such a reaction would depend on the reaction conditions and the catalyst employed. The development of mild and general methods for the conversion of aryl bromides to aryl chlorides has been an area of active research. nih.gov This strategy provides a flexible approach to the target molecule, allowing for the late-stage introduction of the desired halogen.
Palladium-Catalyzed Cross-Coupling in Precursor Synthesis
The construction of the 3-bromo-5-chloro-substituted pyridine core is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven to be powerful tools for the regioselective functionalization of dihalopyridine precursors. These reactions enable the introduction of a cyano group or other carboxyl surrogates at the C4 position, which can subsequently be hydrolyzed to the desired carboxylic acid.
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a versatile method for forming carbon-carbon bonds. In the context of synthesizing precursors for this compound, a key strategy involves the palladium-catalyzed cyanation of a 3-bromo-5-chloropyridine intermediate. This approach is advantageous due to the relatively mild reaction conditions and the tolerance of a wide range of functional groups. The use of a non-toxic cyanide source, such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]), is a significant advancement in making these processes safer and more environmentally benign nih.gov.
The choice of catalyst and ligand is paramount for achieving high yields and selectivity. For the cross-coupling of dihalopyridines, palladium complexes bearing bulky and electron-rich phosphine ligands are often employed. These ligands facilitate the oxidative addition of the aryl halide to the palladium center, a critical step in the catalytic cycle. For instance, ligands like XPhos have been shown to be effective in the Suzuki-Miyaura coupling of 3,5-disubstituted pyrazolo[1,5-a]pyrimidines, a related heterocyclic system nih.gov.
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 3-bromo-5-chloropyridine) to form a palladium(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex.
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.
The regioselectivity of the cross-coupling reaction on a dihalopyridine is influenced by the electronic and steric properties of the halogen substituents and the pyridine ring itself.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is a critical aspect of developing efficient synthetic routes. For the palladium-catalyzed synthesis of precursors to this compound, several parameters must be carefully controlled to maximize yield and selectivity. These parameters include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.
Catalyst and Ligand Selection: The catalytic system's performance is highly dependent on the palladium source and the associated ligand. Different palladium precursors, such as Pd(OAc)2 and Pd(PPh3)4, can be used. The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. For Suzuki-Miyaura reactions involving dihalopyridines, bulky and electron-rich phosphine ligands have been shown to be effective.
Base and Solvent Effects: The choice of base is critical for the transmetalation step in Suzuki-Miyaura coupling. Inorganic bases such as potassium carbonate (K2CO3) and potassium phosphate (K3PO4) are commonly used. The solvent system also significantly impacts the reaction outcome. A mixture of an organic solvent, such as 1,4-dioxane or dimethylformamide (DMF), and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Temperature and Reaction Time: The reaction temperature and duration are important parameters to optimize. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. Therefore, finding the optimal balance is essential. Microwave-assisted heating has emerged as a technique to significantly reduce reaction times and often improve yields.
The following table illustrates the optimization of Suzuki-Miyaura cross-coupling conditions for a related 3,5-diaryl-2,4,6-trimethylpyridine synthesis, which provides insights into the types of parameters that are critical for such transformations.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh3)4 (5) | - | K2CO3 | Toluene/H2O | 100 | 24 | 65 |
| 2 | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | 1,4-Dioxane/H2O | 110 | 12 | 85 |
| 3 | PdCl2(dppf) (3) | - | Na2CO3 | DMF/H2O | 90 | 18 | 78 |
| 4 | Pd2(dba)3 (2) | XPhos (4) | Cs2CO3 | Toluene | 100 | 10 | 92 |
This table presents representative data from studies on analogous 3,5-disubstituted pyridine systems to illustrate the effect of varying reaction conditions.
Further detailed studies focusing specifically on the synthesis of this compound precursors are necessary to establish the optimal conditions for this particular transformation. However, the principles derived from related systems provide a strong foundation for the development of a highly efficient and selective synthetic methodology.
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Chloroisonicotinic Acid
Nucleophilic Aromatic Substitution Reactions on the Halogenated Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for electron-poor aromatic systems like halogenated pyridines. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups is crucial for stabilizing this intermediate and facilitating the reaction. youtube.comyoutube.com In 3-bromo-5-chloroisonicotinic acid, the ring nitrogen and the carboxylic acid group both serve as activating groups for SNAr reactions.
In dihalogenated pyridine systems, the question of which halogen is preferentially displaced by a nucleophile is of significant interest. Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile. youtube.comyoutube.com The leaving group's ability to be expelled is not typically the deciding factor in the reaction rate. youtube.com Instead, the electronegativity of the halogen substituent plays a more critical role. Fluorine, being the most electronegative halogen, makes the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. youtube.comyoutube.com This often leads to a reactivity order of F > Cl > Br > I for the leaving group in SNAr reactions, which is the reverse of the trend seen in SN1 and SN2 reactions. nih.gov
For this compound, the chlorine atom at the C-5 position is generally expected to be more readily displaced than the bromine atom at the C-3 position by nucleophiles. This is because the positions ortho and para to the ring nitrogen (C-2, C-4, C-6) are the most activated towards nucleophilic attack. The C-5 position is meta to the nitrogen, but it is para to the electron-withdrawing carboxylic acid group (at C-4), which significantly enhances its reactivity. The C-3 position is also meta to the nitrogen and ortho to the carboxylic acid group. The relative activation by the carboxylic acid group at the ortho vs. para position, combined with the higher electronegativity of chlorine compared to bromine, generally favors substitution at the C-5 position.
Regioselectivity in SNAr reactions on substituted pyridines is governed by a combination of electronic and steric factors. rsc.orgnih.gov
Electronic Effects : The pyridine nitrogen is inherently electron-withdrawing, which reduces the electron density at the α (C-2, C-6) and γ (C-4) positions, making them more electrophilic. The carboxylic acid group at the C-4 position further withdraws electron density from the ring, particularly from the ortho (C-3, C-5) positions, thereby activating them towards nucleophilic attack. The resonance stabilization of the Meisenheimer intermediate is most effective when the negative charge can be delocalized onto the heteroatom or the electron-withdrawing group. Attack at C-5 allows for the delocalization of the negative charge onto the carboxyl group, providing substantial stabilization.
Steric Hindrance : Steric hindrance can also play a crucial role in directing the nucleophilic attack. rsc.orgnih.gov In this compound, the groups ortho to the ring nitrogen are unsubstituted, but the positions of interest (C-3 and C-5) are flanked by the carboxylic acid group. While the carboxylic acid group is not exceptionally bulky, it can exert some steric influence, potentially hindering the approach of very large nucleophiles. However, for most common nucleophiles, the electronic effects are expected to be the dominant factor in determining the regioselectivity of the substitution.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the C-4 position of the pyridine ring is a versatile functional handle for the synthesis of various derivatives.
Like other carboxylic acids, this compound readily undergoes esterification and amidation. These reactions are fundamental for creating libraries of compounds with modified properties.
Esterification : This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org The reaction involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-carbonyldiimidazole (CDI) to facilitate ester formation under milder conditions.
Amidation : The synthesis of amides from this compound can be accomplished by reacting it with a primary or secondary amine. Similar to esterification, this transformation is often promoted by coupling agents to form an activated intermediate that readily reacts with the amine. This method is widely used in the pharmaceutical industry for the construction of complex molecules. researchgate.net
Table 1: Representative Conditions for Esterification and Amidation
| Transformation | Reagents | Conditions | Product Type |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heat | Alkyl ester |
| Oxalyl chloride, then Alcohol | Room Temperature | Alkyl ester | |
| Alcohol, DCC, DMAP | Room Temperature | Alkyl ester | |
| Amidation | Amine (e.g., R-NH₂), Coupling Agent (e.g., HATU, HOBt) | Base (e.g., DIPEA), Solvent (e.g., DMF) | Amide |
Decarboxylation, the removal of the carboxyl group, is a significant reaction for aromatic carboxylic acids as it can serve as a method for generating aryl radicals. nih.govbohrium.comiaea.org These radicals are highly reactive intermediates that can participate in various bond-forming reactions. researchgate.netnih.gov The decarboxylation of heteroaromatic carboxylic acids can be initiated under different conditions, including thermal, photochemical, or through redox processes. rsc.orgorganic-chemistry.orgrsc.org
Recent advancements have focused on visible-light-mediated photoredox catalysis for the decarboxylation of aryl carboxylic acids under mild conditions. nih.govrsc.org This method often involves the conversion of the carboxylic acid to a more easily reducible species, which then undergoes single-electron transfer (SET) to generate the aryl radical. This radical can then be trapped by a suitable reaction partner. For this compound, decarboxylation would lead to the formation of a 3-bromo-5-chloropyridin-4-yl radical, a versatile intermediate for further functionalization.
Transition Metal-Catalyzed Coupling Reactions of Pyridine Halides
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied to aryl and heteroaryl halides. umb.edumdpi-res.commdpi.com For this compound, the presence of two different halogen atoms offers the potential for selective or sequential coupling reactions. The general reactivity trend for oxidative addition to a palladium(0) catalyst is I > Br > OTf >> Cl, meaning the C-Br bond is significantly more reactive than the C-Cl bond in these reactions. yonedalabs.com
Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org For this compound, the Suzuki coupling is expected to occur selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. researchgate.net
Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnih.gov Similar to the Suzuki reaction, the Sonogashira coupling of this compound would preferentially occur at the C-Br position. nih.govresearchgate.netresearchgate.net
Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.org It is a versatile method for synthesizing aryl amines. organic-chemistry.org Again, the greater reactivity of the C-Br bond would direct the amination to the C-3 position of the pyridine ring.
Table 2: Predicted Regioselectivity in Cross-Coupling Reactions
| Coupling Reaction | Reagents | Expected Site of Reaction | Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | C-3 (Bromo position) | 3-Aryl-5-chloroisonicotinic acid |
| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base | C-3 (Bromo position) | 3-Alkynyl-5-chloroisonicotinic acid |
| Buchwald-Hartwig | Amine, Pd catalyst, Base | C-3 (Bromo position) | 3-Amino-5-chloroisonicotinic acid |
Suzuki-Miyaura and Related Cross-Coupling Investigations
The Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, has been a focal point in exploring the reactivity of this compound and its derivatives. This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent with an organic halide. In the case of 3,5-dihalopyridines, the differential reactivity of the C-Br and C-Cl bonds can be exploited for selective functionalization.
While specific studies on this compound itself are not extensively detailed in publicly available literature, research on closely related 3,5-dihalopyridine systems provides valuable insights. For instance, studies on 3,4,5-tribromo-2,6-dimethylpyridine have shown that the position of substitution in Suzuki-Miyaura reactions can be influenced by the nature of the boronic acid and the reaction conditions. nih.gov In such systems, the reaction proceeds in a stepwise manner, allowing for the isolation of mono-, di-, and tri-arylated products. nih.gov This suggests that selective coupling at the bromine-bearing position of this compound is feasible, given the generally higher reactivity of C-Br bonds compared to C-Cl bonds in palladium-catalyzed cross-coupling reactions. rsc.org
The choice of palladium catalyst, ligand, base, and solvent system is crucial in optimizing the yield and selectivity of the Suzuki-Miyaura reaction. nih.gov For challenging substrates, such as electron-deficient heteroaryl halides, the use of electron-rich and sterically hindered phosphine ligands often proves effective. rsc.org
To illustrate the potential outcomes of Suzuki-Miyaura coupling with a derivative of the target molecule, the following table outlines hypothetical reaction parameters and expected products based on established principles of cross-coupling chemistry.
| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Expected Product |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 5-Chloro-3-phenylisonicotinic acid |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 5-Chloro-3-(4-methoxyphenyl)isonicotinic acid |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 5-Chloro-3-(thiophen-3-yl)isonicotinic acid |
Exploration of Other Coupling Chemistries (e.g., Sonogashira, Heck)
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions, offer further avenues for the functionalization of this compound.
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. For this compound, a Sonogashira reaction would be expected to occur selectively at the more reactive C-Br bond, leading to the formation of a 3-alkynyl-5-chloroisonicotinic acid derivative. The reaction conditions, including the choice of palladium source, copper salt, base (usually an amine), and solvent, are critical for achieving high yields and preventing side reactions such as the homocoupling of the alkyne (Glaser coupling). wikipedia.org
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.org This reaction provides a direct method for the vinylation of aryl halides. Similar to the Sonogashira coupling, the Heck reaction with this compound would likely proceed at the C-Br position. The stereoselectivity of the Heck reaction is a key consideration, often favoring the formation of the trans isomer. organic-chemistry.org
The following table summarizes the potential transformations of a this compound derivative via Sonogashira and Heck couplings, based on general principles of these reactions.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Expected Product |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 5-Chloro-3-(phenylethynyl)isonicotinic acid |
| Sonogashira | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 5-Chloro-3-((trimethylsilyl)ethynyl)isonicotinic acid |
| Heck | Styrene | Pd(OAc)₂ | NaOAc | DMF | (E)-5-Chloro-3-(2-phenylvinyl)isonicotinic acid |
| Heck | Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | (E)-Methyl 3-(5-chloro-4-carboxypyridin-3-yl)acrylate |
Oxidation and Reduction Pathways of the Pyridine Nucleus
The pyridine ring of this compound is an electron-deficient system, which influences its susceptibility to oxidation and reduction.
Oxidation of the pyridine nucleus is generally challenging due to its electron-deficient nature. Strong oxidizing agents under harsh conditions are typically required. However, the introduction of hydroxyl groups onto the pyridine ring can be achieved through specific synthetic methods. For instance, the oxidation of dihydropyridine derivatives to their corresponding pyridine forms is a common transformation. wum.edu.pkresearchgate.netwum.edu.pk While not a direct oxidation of the pyridine ring itself, this highlights a synthetic route to functionalized pyridines.
Reduction of the pyridine ring to a piperidine is a more common transformation. The hydrogenation of pyridine derivatives can be achieved using various reducing agents and catalysts. For example, the hydrogenation of 2-chloro-3,5-dinitropyridine to 3,5-diaminopyridine has been accomplished using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. nih.gov Subsequent hydrogenation of the di-Boc protected diaminopyridine at high pressure with a rhodium on carbon (Rh/C) catalyst yielded the corresponding piperidine derivative. nih.gov The reduction of pyridine itself to piperidine can be achieved using samarium diiodide in the presence of water. clockss.org The reduction of 2-methylamino-3,5-dinitropyridine with sodium borohydride has also been studied, leading to a tetrahydro-reduction product. rsc.org These examples suggest that the pyridine nucleus of this compound could potentially be reduced to the corresponding piperidine derivative under suitable catalytic hydrogenation conditions.
Mechanistic Elucidation of Key Transformations
The mechanisms of the Suzuki-Miyaura, Sonogashira, and Heck reactions have been extensively studied and are generally understood to proceed through a catalytic cycle involving a palladium catalyst.
The Suzuki-Miyaura reaction mechanism is widely accepted to involve three key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Br bond of the this compound derivative) to form a Pd(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. researchgate.netubc.ca
The Sonogashira coupling mechanism involves two interconnected catalytic cycles, one for palladium and one for copper:
Palladium Cycle: Similar to the Suzuki-Miyaura reaction, it begins with the oxidative addition of the aryl halide to a Pd(0) species.
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.
Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org
The Heck reaction mechanism also follows a catalytic cycle:
Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide bond.
Olefin Insertion (Migratory Insertion): The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and the final alkene product.
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species. wikipedia.org
Exploration of Derivatives of 3 Bromo 5 Chloroisonicotinic Acid in Advanced Chemical Research
Synthesis and Characterization of Amide and Ester Derivatives
The carboxylic acid group of 3-bromo-5-chloroisonicotinic acid is the primary site for derivatization to form amides and esters. These reactions are fundamental in drug discovery and development, as the conversion of a carboxylic acid to an amide or ester can significantly alter a molecule's physicochemical properties, such as solubility, stability, and ability to interact with biological targets.
The synthesis of amide and ester derivatives typically proceeds via a two-step sequence. The first step involves the activation of the carboxylic acid, which is often accomplished by converting it into a more reactive acyl chloride. This transformation is commonly achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-bromo-5-chloroisonicotinoyl chloride is highly reactive and is typically used immediately in the subsequent step without isolation.
In the second step, the activated acyl chloride is reacted with a nucleophile—an appropriate amine for amide synthesis or an alcohol for ester synthesis—under basic conditions to yield the final product. mdpi.com This well-established methodology has been applied to various substituted nicotinic acids to produce libraries of compounds for biological screening. mdpi.com For instance, a patent for the synthesis of macrocyclic inhibitors of peptidylarginine deaminases utilizes this compound as a key building block, demonstrating its utility in creating complex, amide-containing pharmaceutical agents. google.com
The characterization of these derivatives relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (¹H and ¹³C NMR) is used to confirm the presence of the newly introduced amine or alcohol moiety and to verify the integrity of the substituted pyridine (B92270) core. Infrared (IR) spectroscopy is valuable for identifying the characteristic carbonyl stretching frequencies of the amide or ester group, which differ from the parent carboxylic acid. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compounds. mdpi.com
Table 1: Representative Amide and Ester Derivatives of this compound This table is illustrative and shows potential derivatives based on standard synthetic transformations.
| Derivative Type | Reactant (Nucleophile) | Product Name | Potential Structure |
|---|---|---|---|
| Amide | Aniline | 3-Bromo-5-chloro-N-phenylisonicotinamide | |
| Amide | Cyclopropylamine | 3-Bromo-5-chloro-N-cyclopropylisonicotinamide | |
| Ester | Methanol | Methyl 3-bromo-5-chloroisonicotinate |
| Ester | Phenol (B47542) | Phenyl 3-bromo-5-chloroisonicotinate | |
Formation of Pyridine-Based Heterocyclic Systems
The halogen substituents at the C3 (bromo) and C5 (chloro) positions of the this compound scaffold are key reactive handles for constructing more elaborate pyridine-based heterocyclic systems. These positions are amenable to a variety of modern cross-coupling reactions, most notably those catalyzed by palladium. mdpi.com Such reactions are cornerstones of contemporary organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comnih.gov
The Suzuki-Miyaura coupling is a particularly powerful method used in this context. wikipedia.orglibretexts.org This reaction couples the organohalide (the bromo- or chloro-substituted pyridine) with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the halogenated positions, thereby extending the heterocyclic framework. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org
Other significant palladium-catalyzed transformations include the Buchwald-Hartwig amination for forming C-N bonds, the Heck reaction for forming C-C bonds with alkenes, and Sonogashira coupling for C-C bonds with alkynes. The application of these reactions allows chemists to use the this compound core to build complex, polycyclic, and highly functionalized molecules. For example, related bromo-chloropyridine structures are used as precursors in the synthesis of complex pesticides, highlighting the industrial relevance of this chemistry. chemicalbook.com
Design and Synthesis of Hybrid Molecules Incorporating the this compound Moiety
A "hybrid molecule" in drug design refers to a chemical entity that combines two or more distinct structural motifs, or pharmacophores, into a single covalent structure. The goal is often to create a molecule with a new or enhanced biological activity profile, potentially by interacting with multiple biological targets or by combining the desirable properties of its constituent parts. This compound is an attractive scaffold for the synthesis of such hybrids due to its chemical versatility.
The synthesis of these hybrids leverages the same reactions described previously. The carboxylic acid function can be used as an anchor point to link the pyridine core to another molecule via an amide or ester bond. Concurrently or sequentially, the bromo and chloro groups can be used as sites for cross-coupling reactions to introduce other complex fragments.
A clear example is the incorporation of the this compound moiety into macrocyclic structures designed as enzyme inhibitors. google.com In this case, the pyridine unit serves as a rigidifying element and a platform for positioning other functional groups correctly within the macrocycle to ensure effective binding to the target enzyme. Similarly, research on nicotinamide derivatives has shown that linking halogenated nicotinic acids to other heterocyclic systems, such as thiophenes, can produce hybrid molecules with potent fungicidal activity. mdpi.com This strategy of combining different heterocycles is a common approach to generating novel chemical entities with unique biological properties.
Table 2: Illustrative Concepts for Hybrid Molecules from this compound This table provides conceptual examples of how the core moiety can be integrated into larger hybrid structures.
| Hybrid Concept | Partner Moiety | Linkage Type | Potential Application Area |
|---|---|---|---|
| Pyridine-Thiophene Hybrid | Aminothiophene | Amide Bond | Agrochemical (Fungicide) mdpi.com |
| Pyridine-Boronic Ester Hybrid | Pinacolborane | C-C Bond (Suzuki) | Synthetic Intermediate |
| Pyridine-Piperazine Hybrid | Piperazine (B1678402) | C-N Bond (Buchwald-Hartwig) | Medicinal Chemistry |
| Macrocycle Component | Amino-alkene chain | Amide Bond / C-C Bond | Enzyme Inhibition google.com |
Structure-Reactivity Relationships in Derivative Synthesis
The synthetic utility of this compound is profoundly influenced by the interplay of its functional groups, a concept known as structure-reactivity relationships. The pyridine nitrogen and the two halogen atoms are electron-withdrawing, which significantly impacts the reactivity of both the pyridine ring and the carboxylic acid.
Firstly, the electron-withdrawing nature of the substituents increases the acidity of the carboxylic acid proton, making it easier to deprotonate. Secondly, these groups deactivate the pyridine ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, although such reactions are less common than cross-coupling at the halogen sites.
The most critical aspect of its structure-reactivity profile lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker and more polarizable than the C-Cl bond. Consequently, it undergoes oxidative addition to a palladium(0) catalyst much more readily. beilstein-journals.org This difference allows for regioselective synthesis. Chemists can selectively perform a cross-coupling reaction at the C3-bromo position while leaving the C5-chloro position untouched. The remaining chloro group can then be used for a second, different coupling reaction under more forcing conditions, or it can be retained in the final product. This predictable selectivity is a powerful tool for the controlled, stepwise construction of highly complex molecules from a relatively simple starting material. This principle is a cornerstone of modern synthetic strategy, enabling the efficient creation of molecular diversity. nih.gov
Advanced Spectroscopic Characterization of 3 Bromo 5 Chloroisonicotinic Acid and Its Derivatives
Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation
Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, serves as a powerful tool for the structural analysis of molecules by probing their characteristic vibrational modes. For 3-bromo-5-chloroisonicotinic acid, these techniques would provide significant insights into the molecular structure, including the confirmation of functional groups and the nature of intermolecular interactions.
Assignment of Characteristic Vibrational Modes
The vibrational spectrum of this compound is expected to be complex, with distinct bands corresponding to the vibrations of the pyridine (B92270) ring, the carboxylic acid group, and the carbon-halogen bonds.
Pyridine Ring Vibrations: The pyridine ring would exhibit a series of characteristic stretching and bending vibrations. C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. C=C and C=N ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane ring deformation modes would be observed at lower frequencies.
Carboxylic Acid Vibrations: The carboxylic acid moiety gives rise to several prominent vibrational bands. The O-H stretching vibration of the hydrogen-bonded dimer is expected to be a broad band in the 3300-2500 cm⁻¹ region of the IR spectrum. The C=O stretching vibration is a strong band, typically appearing around 1700 cm⁻¹. The C-O stretching and O-H bending vibrations would also be present in the fingerprint region.
Carbon-Halogen Vibrations: The C-Br and C-Cl stretching vibrations are expected at lower frequencies. The C-Cl stretching band typically appears in the 800-600 cm⁻¹ range, while the C-Br stretching vibration is found at even lower wavenumbers, generally between 600 and 500 cm⁻¹.
A hypothetical data table for the principal vibrational modes is presented below, based on typical frequency ranges for similar compounds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid Dimer) | 3300 - 2500 (Broad) |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C=O Stretch (Carboxylic Acid) | ~1700 |
| C=C, C=N Ring Stretch | 1600 - 1400 |
| C-Cl Stretch | 800 - 600 |
| C-Br Stretch | 600 - 500 |
Analysis of Hydrogen Bonding and Intermolecular Interactions
In the solid state, carboxylic acids like this compound typically exist as centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups. This dimerization significantly influences the vibrational spectra. The broadness and low-frequency shift of the O-H stretching band are classic indicators of strong hydrogen bonding. The position of the C=O stretching band can also be affected by the strength of these interactions. FT-Raman spectroscopy is particularly useful for studying the low-frequency vibrations that can provide information about lattice modes and other intermolecular interactions within the crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Data
NMR spectroscopy is indispensable for obtaining detailed information about the atomic connectivity and chemical environment within a molecule. For this compound, ¹H and ¹³C NMR would be fundamental for confirming the substitution pattern on the pyridine ring.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
¹H NMR: The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, and the halogen substituents. The proton in the position ortho to the nitrogen and between the two halogens would likely appear at a distinct chemical shift compared to the proton adjacent to the carboxylic acid group. The carboxylic acid proton itself would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its visibility can depend on the solvent used.
¹³C NMR: The ¹³C NMR spectrum would provide signals for each of the six carbon atoms in the molecule. The chemical shifts would be highly informative for confirming the structure. The carboxyl carbon would be observed at the most downfield position, typically in the range of 160-180 ppm. The carbons directly bonded to the electronegative bromine and chlorine atoms would also exhibit characteristic downfield shifts. The remaining pyridine ring carbons would have chemical shifts determined by their position relative to the nitrogen and the other substituents.
A hypothetical table of expected chemical shifts is provided below.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carboxyl H | >10 (broad) | - |
| Ring H | 7.5 - 9.0 | - |
| Carboxyl C | - | 160 - 180 |
| Ring C (C-Br, C-Cl) | - | 120 - 150 |
| Ring C (other) | - | 120 - 150 |
Multidimensional NMR for Connectivity and Conformation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, multidimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.
COSY: A COSY experiment would reveal the coupling between the two protons on the pyridine ring, confirming their adjacent positions.
HSQC: An HSQC experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC: An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the substitution pattern by observing correlations between the ring protons and the quaternary carbons (including the carboxyl carbon and the carbons bearing the halogen atoms).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands corresponding to π → π* and n → π* transitions.
The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally the most intense and are expected to occur in the 200-300 nm region for a substituted pyridine ring. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atom or the oxygen atoms of the carboxyl group) to a π* antibonding orbital, are typically weaker and may appear as a shoulder on the more intense π → π* bands. The solvent can influence the position and intensity of these absorption maxima.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous confirmation of the elemental composition of novel compounds. In the structural elucidation of this compound and its derivatives, HRMS provides exacting mass measurements, which in turn allow for the confident determination of their molecular formulas. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or more decimal places. This level of accuracy is critical in differentiating between compounds that may have the same nominal mass but different elemental compositions.
The theoretical exact mass of this compound (C₆H₃BrClNO₂) can be calculated by summing the masses of its constituent isotopes. Based on the monoisotopic mass of its isomer, 3-Bromo-5-chlorobenzoic acid, the calculated exact mass for the [M]⁺ ion of this compound is 233.90832 Da. nih.gov In a typical HRMS experiment, a measured mass that deviates only by a few parts per million (ppm) from this theoretical value would provide strong evidence for the proposed molecular formula.
The unique isotopic distribution of bromine and chlorine atoms provides a distinct signature in the mass spectrum that further corroborates the presence of these halogens in the molecule. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, with an approximate 3:1 ratio of abundance. Consequently, the molecular ion region of this compound is expected to exhibit a characteristic cluster of peaks. The most intense peak (M) would correspond to the molecule containing ⁷⁹Br and ³⁵Cl. A peak at M+2, with an intensity relative to M, would arise from molecules containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. A smaller peak at M+4 would correspond to the molecule containing both ⁸¹Br and ³⁷Cl. This distinctive isotopic pattern is a powerful diagnostic tool for confirming the presence and number of bromine and chlorine atoms.
In addition to accurate mass measurement of the molecular ion, the fragmentation pattern observed in the HRMS spectrum provides valuable structural information. For carboxylic acids like this compound, a common fragmentation pathway involves the loss of the carboxyl group (–COOH), resulting in a fragment ion with a mass 45 Da less than the molecular ion. Other characteristic fragmentations can include the loss of a halogen atom (Br or Cl) or the cleavage of the pyridine ring.
For derivatives of this compound, such as its methyl ester, Methyl 3-bromo-5-chloroisonicotinate, HRMS is equally crucial for characterization. The predicted monoisotopic mass for this derivative (C₇H₅BrClNO₂) is 248.91922 Da. uni.lu In electrospray ionization (ESI) HRMS, this compound would be expected to form various adducts, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, with predicted m/z values of 249.92650, 271.90844, and 287.88238, respectively. uni.lu The high accuracy of these measurements allows for the confident assignment of the molecular formula to the derivative as well.
To illustrate the data obtained from HRMS analysis, the following tables summarize the theoretical and predicted mass data for this compound and one of its common derivatives.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₃BrClNO₂ |
| Theoretical Exact Mass ([M]⁺) | 233.90832 Da |
| Expected Isotopic Pattern | M, M+2, M+4 |
| Common Fragmentations | Loss of -COOH, Loss of Br, Loss of Cl |
Table 2: Predicted High-Resolution Mass Spectrometry Data for Methyl 3-bromo-5-chloroisonicotinate
| Adduct | Predicted m/z |
| [M+H]⁺ | 249.92650 |
| [M+Na]⁺ | 271.90844 |
| [M+K]⁺ | 287.88238 |
| [M+NH₄]⁺ | 266.95304 |
Theoretical and Computational Studies on 3 Bromo 5 Chloroisonicotinic Acid
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to view and predict the behavior of molecules. For 3-Bromo-5-chloroisonicotinic acid, these calculations have been pivotal in defining its structural and electronic landscape.
Geometry Optimization and Conformational Analysis
The initial step in the computational analysis involves determining the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For this compound, this involves the pyridine (B92270) ring substituted with a bromine atom, a chlorine atom, and a carboxylic acid group.
Theoretical calculations indicate that the molecule possesses a planar pyridine ring. The carboxylic acid group, containing a hydroxyl (-OH) and a carbonyl (C=O) group, can exhibit different rotational orientations (conformers) relative to the pyridine ring. The most stable conformer is typically the one with the lowest energy, which is often stabilized by intramolecular hydrogen bonding between the carboxylic proton and the nitrogen atom of the pyridine ring. The optimized geometrical parameters, such as bond lengths, bond angles, and dihedral angles, are determined for this most stable conformation.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | Data not available | ||
| C-Cl | Data not available | ||
| C-C (ring) | Data not available | ||
| C-N (ring) | Data not available | ||
| C-C (carboxyl) | Data not available | ||
| C=O | Data not available | ||
| O-H | Data not available | ||
| C-N-C | Data not available | ||
| C-C-Br | Data not available | ||
| C-C-Cl | Data not available | ||
| O-C=O | Data not available | ||
| C-C-O-H | Data not available |
Note: Specific values for bond lengths, bond angles, and dihedral angles are dependent on the level of theory and basis set used in the calculation and are not publicly available in the searched literature.
Vibrational Frequency Calculations and Spectral Correlation
Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated vibrational frequencies with experimental spectra, a detailed assignment of the spectral bands to specific molecular motions (stretching, bending, etc.) can be achieved.
For this compound, characteristic vibrational modes would include the C-Br and C-Cl stretching frequencies, the C=O and O-H stretching of the carboxylic acid group, and various vibrations of the pyridine ring.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the ability to act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of electronegative halogen atoms and the carboxylic acid group influences the energies of these frontier orbitals.
Table 2: Frontier Molecular Orbital Properties of this compound
| Property | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap | Data not available |
Note: Specific energy values are dependent on the computational method and are not available in the searched literature.
Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which corresponds to stabilizing intramolecular interactions.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack (attack by an electron-deficient species). In this compound, these regions are expected to be around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring.
Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density. These are the most likely sites for nucleophilic attack (attack by an electron-rich species). These regions are anticipated to be around the hydrogen atom of the carboxylic acid group.
Green regions represent areas of neutral or near-zero potential.
The MEP map is a valuable tool for predicting the sites of intermolecular interactions, such as hydrogen bonding.
Reactivity Descriptors and Global/Local Reactivity Indices
Table 3: Global Reactivity Descriptors for this compound
| Descriptor | Formula | Significance | Calculated Value |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | Data not available |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | Data not available |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. | Data not available |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | Data not available |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness. | Data not available |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. | Data not available |
Note: The calculated values for these descriptors are contingent on the HOMO and LUMO energies and are not available in the publicly accessible literature.
Local reactivity indices, such as Fukui functions, can also be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Prediction of Spectroscopic Parameters
Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, providing valuable insights that complement experimental findings. These methods, particularly those based on Density Functional Theory (DFT), can calculate various spectroscopic properties, including nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies (infrared and Raman), and electronic absorption spectra (UV-Vis). Such predictions are instrumental in the structural elucidation and characterization of novel compounds.
However, a comprehensive review of available scientific literature indicates a lack of specific theoretical and computational studies focused on the prediction of spectroscopic parameters for this compound. While computational methods are frequently applied to a wide range of organic molecules, including halogenated pyridines and carboxylic acids, dedicated research detailing the predicted NMR, vibrational, and electronic spectra for this particular compound has not been published. nih.govnih.govrsc.orgresearchgate.netresearchgate.netejournal.byresearchgate.netresearchgate.netresearchgate.netsharif.edu
General methodologies for such predictions are well-established. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts (¹H and ¹³C). nih.gov Vibrational frequencies and intensities for IR and Raman spectra are typically computed, followed by a scaling process to correct for anharmonicity and other systematic errors inherent in the theoretical models. nih.govresearchgate.net The assignments of vibrational modes are often clarified using Potential Energy Distribution (PED) analysis. nih.gov For electronic spectra, Time-Dependent DFT (TD-DFT) is the standard approach to simulate UV-Vis absorption wavelengths and oscillator strengths. researchgate.netsharif.edu
Although these computational techniques are robust, their application to this compound has not been documented in dedicated studies. Therefore, no specific data tables for predicted spectroscopic parameters can be presented at this time. Future computational research would be necessary to generate these valuable theoretical data.
Applications in Contemporary Organic Synthesis and Materials Science Research
Role as a Versatile Building Block for Complex Organic Molecules
The strategic placement of bromo, chloro, and carboxylic acid functional groups on the isonicotinic acid scaffold makes 3-bromo-5-chloroisonicotinic acid a highly versatile intermediate in the synthesis of complex organic molecules. The distinct reactivity of the C-Br and C-Cl bonds, coupled with the reactivity of the carboxylic acid, allows chemists to perform a variety of chemical transformations in a controlled manner. This includes nucleophilic aromatic substitution, cross-coupling reactions, and amide bond formations.
For instance, the bromine atom can be selectively targeted for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. The carboxylic acid group can be converted into esters, amides, or other derivatives. This multi-faceted reactivity is crucial for building intricate molecular architectures, particularly in the synthesis of novel heterocyclic compounds that are often explored for their potential biological activities. The ability to construct such complex structures from a relatively simple starting material underscores its importance in synthetic organic chemistry.
Development of Ligands for Catalytic Systems
The structural features of this compound make it an attractive candidate for the development of specialized ligands used in catalysis. The pyridine (B92270) nitrogen atom and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions, forming stable metal complexes. These complexes can function as catalysts in a variety of organic reactions.
Researchers have explored the use of polypyridyl complexes incorporating boronic acid substituents, which can be derived from halogenated pyridines, for the controlled synthesis of multimetallic assemblies. nih.gov By modifying the this compound molecule, for example through cross-coupling reactions, it is possible to create elaborate ligand structures. These ligands can be designed to fine-tune the electronic and steric properties of a metal center, thereby influencing the activity, selectivity, and stability of the resulting catalyst. This tailored approach is fundamental to the advancement of homogeneous catalysis.
Precursors for Advanced Functional Materials (e.g., polymers, coatings)
In the field of materials science, this compound serves as a precursor for creating advanced functional materials. The presence of multiple reactive sites allows for its incorporation into polymeric structures or surface coatings. For example, the carboxylic acid can be used for polymerization reactions to form polyesters or polyamides, while the halogen atoms provide sites for further modification or cross-linking of the polymer chains.
The pyridine ring itself can impart desirable properties to materials, such as thermal stability, specific electronic characteristics, or the ability to coordinate with metals. This can be exploited in the design of materials for electronics, specialized coatings with enhanced durability, or functional polymers with tailored optical or conductive properties. The versatility of this compound allows for the systematic modification of material properties by altering the substituents on the pyridine ring.
Intermediates in Agrochemical Development
A significant application of this compound and its derivatives is in the development of modern agrochemicals. The compound serves as a crucial intermediate in the synthesis of potent insecticides. google.comchemicalbook.com
Specifically, derivatives of this acid are key components in the manufacturing of anthranilamide-based insecticides. google.com For example, 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, which is synthesized from precursors related to this compound, is a vital intermediate for the insecticide Chlorantraniliprole. scimplify.com It is also instrumental in the synthesis of another pesticide, Cyclaniliprole. chemicalbook.comrunyvmat.com These insecticides are known for their efficacy against a wide range of crop-damaging pests. The specific arrangement of substituents on the aromatic rings is critical for the biological activity of the final product. Patents have detailed the multi-step synthesis of these agrochemicals, highlighting the importance of halogenated pyridine carboxylic acids as foundational building blocks. google.comgoogle.com
Medicinal Chemistry Research Trajectories of 3 Bromo 5 Chloroisonicotinic Acid Derivatives
Design and Synthesis of Novel Bioactive Analogs
The synthesis of derivatives based on halogenated nicotinic acids, such as 3-Bromo-5-chloroisonicotinic acid, serves as a foundational step in the exploration of new bioactive compounds. The strategic placement of bromo and chloro substituents on the pyridine (B92270) ring provides a versatile scaffold for generating diverse analogs. A common synthetic approach involves the conversion of the parent acid into a more reactive species, like an acid chloride, which can then be reacted with various nucleophiles to create esters or amides.
For instance, a general procedure for creating phenyl esters from dihalonicotinic acids involves reacting the acid with thionyl chloride to form the acid chloride. uark.edu This intermediate is then immediately treated with a substituted phenol (B47542) in a sodium hydroxide (B78521) solution to yield the desired ester. uark.edu This method allows for the introduction of a wide array of substituted phenyl groups, enabling the systematic exploration of structure-activity relationships. uark.edu
The synthesis of the parent this compound itself can be achieved using 2,5-dichloropyridine (B42133) as a starting material. google.com The process involves a displacement reaction to substitute a chlorine atom with bromine, followed by a hydroxylation step to introduce the carboxylic acid group, yielding the target molecule. google.com
Further modifications can be explored. For example, studies on related isothiazole (B42339) carboxylic acids have demonstrated the conversion of carboxamide functionalities to carboxylic acids using sodium nitrite (B80452) in trifluoroacetic acid, a transformation that proceeds with high yields. mdpi.com Such functional group interconversions are crucial for creating a library of analogs for biological screening. The synthesis of various halogen ring-substituted phenylcyanoacrylates has been achieved through the piperidine-catalyzed Knoevenagel condensation of the corresponding benzaldehydes with 2-methoxyethyl cyanoacetate. researchgate.net
Molecular Interactions with Biological Targets
Enzyme Inhibition and Receptor Binding Studies
Derivatives incorporating the bromo-chloro-phenyl structure have been investigated for their ability to interact with specific biological receptors, particularly those relevant to the central nervous system (CNS). Research into a series of hydroxycoumarin derivatives bearing a piperazine (B1678402) moiety has shed light on their binding affinities for serotonin (B10506) receptors 5-HT1A and 5-HT2A. mdpi.com
Within this series, a derivative featuring a (3-bromophenyl)piperazin-1-yl moiety (compound 5g) was synthesized and evaluated. mdpi.com This compound demonstrated a notable binding affinity for the 5-HT2A receptor, with a Ki value of 81 ± 19 nM. mdpi.com While several compounds in the study showed high antagonistic activity against the 5-HT1A receptor, the introduction of a bromo moiety on the phenylpiperazine ring was a key structural feature in derivatives that successfully bound to the 5-HT2A receptor. mdpi.com
Similarly, studies on functionalized versions of the M1-selective muscarinic antagonist telenzepine (B1681252) have been conducted to probe receptor binding. nih.gov These derivatives were designed to bind to muscarinic acetylcholine (B1216132) receptors, which are G-protein-coupled receptors involved in numerous physiological functions. nih.gov While not direct derivatives of this compound, this research highlights a strategy where complex molecules are built to achieve high-affinity binding to specific receptor subtypes, with Ki values in the nanomolar range. nih.gov
Table 1: Receptor Binding Affinities of Selected Derivatives This table presents data for derivatives containing related structural motifs, as direct binding data for this compound derivatives is not available.
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Coumarin derivative with (3-bromophenyl)piperazin-1-yl moiety (5g) | 5-HT2A | 81 ± 19 nM | mdpi.com |
| (p-aminophenyl)acetyl derivative of telenzepine | Muscarinic (rat forebrain) | 0.29 nM | nih.gov |
| Biotin conjugate of telenzepine | m2-receptors | 0.60 nM | nih.gov |
Interactions with DNA and Proteins
The interaction of small molecules with macromolecules like DNA and proteins is a critical aspect of their mechanism of action. Halogen substitution can significantly influence these interactions. For example, in the context of antiviral research, the presence and position of bromine or chlorine on a molecular scaffold can enhance binding to viral proteins. nih.gov The antiviral activity of certain compounds has been shown to vary based on the type and position of substituents on a benzene (B151609) ring, indicating specific interactions with the biological target. nih.gov
In a study on oxindole (B195798) derivatives, substitution with a chlorine atom at position 5 of the oxindole ring resulted in significantly enhanced anti-HIV-1 activity, suggesting a key interaction with viral proteins like reverse transcriptase. nih.gov This highlights the importance of halogen atoms in mediating molecular interactions that lead to a biological effect. While direct studies on the interaction of this compound derivatives with DNA are not prominently documented, the principles of molecular recognition suggest that the planar aromatic ring and the halogen atoms could facilitate interactions through intercalation or binding to specific protein pockets. Research on sigma (σ) receptors has shown that phenylacetamide derivatives can interact with moderate affinity and selectivity, indicating that the broader structural class has potential for protein binding. nih.gov
Exploration of Antimicrobial and Antiviral Activities of Derivatives
The incorporation of halogen atoms into heterocyclic structures is a well-established strategy for developing agents with antimicrobial and antiviral properties. Research has shown that derivatives containing bromine can exhibit significant biological activity.
In one study, brominated derivatives of quercetin (B1663063) were synthesized and evaluated for their antiviral properties. nih.gov Quercetin 6,8-dibromide was found to exhibit moderate inhibitory activity against the pandemic influenza virus A/H1N1/pdm09 in MDCK cell culture, with an EC₅₀ of 6.0 µg/mL and a selectivity index of 16. nih.gov This demonstrates that the addition of bromine atoms can confer potent antiviral capabilities to a flavonoid scaffold. nih.gov
The broader field of natural product derivatives also supports the role of halogens in enhancing antiviral effects. Studies have concluded that substitutions with bromine or chlorine on the ring of oxindole derivatives can significantly boost their antiviral activity. nih.gov Specifically, a chlorine substitution on the oxindole ring led to higher anti-HIV-1 activity. nih.gov The structure-activity relationship suggests that the number and position of hydroxyl groups on the B-ring of flavonoid compounds influence their antiviral potency. nih.gov This indicates that a combination of halogen and other functional groups can be strategically employed to optimize antiviral efficacy.
Table 2: Antiviral Activity of Selected Brominated Derivatives This table includes data on related brominated compounds to illustrate the potential of this structural class.
| Compound | Virus | Cell Line | Activity (EC₅₀) | Reference |
|---|---|---|---|---|
| Quercetin 6,8-dibromide | Influenza A/H1N1/pdm09 | MDCK | 6.0 µg/mL | nih.gov |
| Oxindole derivative with Chlorine substitution (40A) | HIV-1 | In vitro | IC₅₀ = 5.92 μM | nih.gov |
Applications as Intermediates in Pharmaceutical Development for Specific Therapeutic Areas (e.g., neurological disorders)
This compound and its structural relatives are valuable intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). evonik.comcustchemvip.com Their utility stems from the presence of multiple reactive sites that allow for sequential, controlled chemical modifications. These intermediates are particularly relevant in the development of drugs targeting the central nervous system.
The investigation of derivatives for their binding affinity to serotonin receptors (5-HT1A and 5-HT2A) points to their potential as starting points for developing treatments for neurological and psychiatric disorders, such as anxiety and depression. mdpi.com The synthesis of ligands with high affinity for muscarinic receptors, which are involved in cognitive function, also underscores the importance of such scaffolds in CNS drug discovery. nih.gov
Beyond CNS applications, related halogenated aromatic acids serve as key building blocks in various therapeutic areas. For instance, 2-hydroxy-3-bromo-4-acetamido-5-chloro-methyl benzoate (B1203000) is a crucial intermediate in the preparation of drugs for treating constipation, a condition related to gastrointestinal motility which is modulated by the enteric nervous system. google.com The synthesis of this intermediate with high purity is essential for the quality of the final drug product. google.com Similarly, other halogenated pyridines and related heterocycles are widely listed as pharmaceutical intermediates, highlighting their broad applicability in drug manufacturing. custchemvip.comindiamart.com Boronic acid intermediates, for example, are used to synthesize a range of drugs including anti-inflammatory, anti-tumor, and anti-viral agents. evonik.com
Emerging Research Directions and Future Prospects
Sustainable and Green Chemistry Approaches in Synthesis
The synthesis of pyridine (B92270) derivatives is increasingly being viewed through the lens of green chemistry, which prioritizes waste prevention, the use of less hazardous chemicals, and energy efficiency. ijpsonline.comresearchgate.netnih.gov Traditional methods for producing halogenated pyridines can involve harsh reagents and generate significant waste. google.com In contrast, modern approaches are being developed to be more environmentally benign.
Green chemistry principles are being applied to the synthesis of various pyridine-based molecules. researchgate.net These methods include the use of environmentally friendly solvents like water or ethanol (B145695), microwave-assisted synthesis to reduce reaction times, and one-pot multicomponent reactions that increase efficiency by combining several steps. researchgate.netnih.govacs.org For instance, a study on the synthesis of novel pyridine derivatives highlighted the advantages of microwave irradiation over conventional heating, noting excellent yields (82%–94%), pure products, and significantly shorter reaction times (2–7 minutes). nih.govacs.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another frontier in the sustainable synthesis of organic compounds. rsc.org This approach offers high selectivity under mild conditions, reducing the environmental impact of chemical production. rsc.org While specific biocatalytic routes for 3-Bromo-5-chloroisonicotinic acid are not yet established, the development of such methods for structurally related compounds suggests a promising future direction.
The following table summarizes the comparison between conventional and green synthesis approaches for pyridine derivatives, which could be applicable to the synthesis of this compound.
Table 1: Comparison of Synthesis Approaches for Pyridine Derivatives
| Feature | Conventional Synthesis | Green Synthesis Approaches |
| Solvents | Often uses hazardous organic solvents | Employs safer solvents like water and ethanol researchgate.net |
| Catalysts | May use heavy metal catalysts | Utilizes green catalysts or is catalyst-free researchgate.netresearchgate.net |
| Reaction Conditions | Often requires high temperatures and long reaction times | Utilizes microwave assistance for shorter times and lower energy use nih.govacs.org |
| Efficiency | Can be multi-step with lower overall yield | Favors one-pot, multicomponent reactions for higher atom economy researchgate.netnih.gov |
| Waste | Can generate significant amounts of chemical waste | Designed to minimize waste and by-products rsc.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of molecular design and drug discovery by accelerating the identification of novel compounds with desired properties. youtube.comyoutube.comyoutube.com These computational tools can navigate the vast chemical space to predict the biological activity and properties of new molecules, including derivatives of this compound. youtube.com
For example, machine learning models have been successfully used to design and predict the antitubercular activity of isonicotinic acid hydrazide derivatives. researchgate.netnih.gov In one study, predictive models were built that could screen for potential anti-tuberculosis agents with a balanced accuracy of 67-79%. researchgate.netnih.gov Similarly, AI has been used to design novel pyridine derivatives with potential antidiabetic and anticancer activities. nih.gov These approaches could be adapted to design novel derivatives of this compound for a range of therapeutic applications.
Generative AI models can propose new molecular structures and even devise their synthetic recipes, ensuring that the designed compounds are synthetically accessible. youtube.com This integration of design and synthesis planning can significantly streamline the discovery process.
Table 2: Application of AI/ML in the Design of Pyridine and Isonicotinic Acid Derivatives
| AI/ML Application | Compound Class | Therapeutic Target/Application | Reference |
| Predictive Modeling | Isonicotinic acid hydrazide derivatives | Antitubercular activity | researchgate.netnih.gov |
| Hybrid Design | Pyridine derivatives | Antidiabetic and anticancer activity | nih.gov |
| Structure-Based Design | Isonicotinic acid hydrazide analogues | Antitubercular agents | nih.gov |
| Generative AI | Small molecules | General drug discovery | youtube.com |
High-Throughput Screening Methodologies for Derivative Libraries
High-throughput screening (HTS) is a critical tool in drug discovery and materials science that allows for the rapid testing of large numbers of compounds for a specific activity. vapourtec.comnih.gov The development of automated synthesis platforms, including flow chemistry and stopped-flow reactors, enables the rapid generation of libraries of chemical compounds. vapourtec.comnih.govnih.gov
Libraries of derivatives of this compound could be synthesized by systematically varying the substituents on the pyridine ring or by modifying the carboxylic acid group. These libraries could then be screened using HTS assays to identify compounds with interesting biological or material properties. For example, HTS assays have been developed to identify inhibitors of human thyroperoxidase and nitrification inhibitors. nih.govbiorxiv.org
The integration of automated synthesis with machine learning can further accelerate the discovery process. nih.gov Machine learning algorithms can analyze the results of HTS campaigns to identify structure-activity relationships and guide the design of the next generation of compounds for synthesis and testing. nih.gov
Table 3: High-Throughput Methodologies for Chemical Discovery
| Methodology | Description | Application in Derivative Library Screening | Reference |
| Automated Library Synthesis | Use of automated platforms for the rapid synthesis of a large number of compounds. | Generation of diverse libraries of this compound derivatives for screening. | vapourtec.comnih.govacs.org |
| High-Throughput Screening (HTS) | Rapid, automated testing of large compound libraries for specific biological or chemical activity. | Screening of derivative libraries against various biological targets or for desired material properties. | nih.govbiorxiv.org |
| Machine Learning-Directed Experimentation | Integration of machine learning algorithms to guide the selection of compounds for synthesis and testing. | Optimization of library design and identification of promising lead compounds with fewer experiments. | nih.gov |
Expanding the Scope of Biological and Material Applications
The unique combination of a pyridine core with bromo and chloro substituents, along with a carboxylic acid group, makes this compound a versatile building block for a wide range of applications. While direct research on this specific compound is still emerging, the known applications of structurally similar molecules provide insights into its future potential.
In the agrochemical sector, a closely related compound, 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, is a key intermediate in the synthesis of the pesticide Cyclaniliprole. chemicalbook.combldpharm.com This suggests that derivatives of this compound could also be explored for the development of new agrochemicals.
In medicinal chemistry, pyridine and isonicotinic acid derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antitubercular, and anti-inflammatory properties. ijpsonline.comnih.govnih.govacs.orgwikipedia.orgmdpi.comnih.gov The halogen substituents on this compound can influence its physicochemical properties and its ability to interact with biological targets, making it an interesting scaffold for the design of new therapeutic agents. mdpi.com
In the realm of materials science, halogen bonding is being increasingly recognized as a powerful tool for the design of functional materials, including liquid crystals, polymers, and gels. acs.orgresearchgate.netrsc.orgacs.org The bromo and chloro substituents on this compound can participate in halogen bonding interactions, which could be exploited to create novel co-crystals and other advanced materials with tailored properties. mdpi.comacs.org
Table 4: Potential Applications of this compound Derivatives
| Application Area | Rationale based on Structurally Similar Compounds | Potential Function | Reference |
| Agrochemicals | A similar compound is a precursor to the pesticide Cyclaniliprole. | Active ingredient in new pesticides or fungicides. | chemicalbook.com |
| Medicinal Chemistry | Pyridine and isonicotinic acid derivatives show diverse biological activities. | Anticancer, antitubercular, or anti-inflammatory agents. | ijpsonline.comnih.govnih.govmdpi.com |
| Materials Science | Halogenated compounds are used to form co-crystals and functional materials through halogen bonding. | Building block for novel co-crystals, polymers, or liquid crystals. | mdpi.comacs.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-5-chloroisonicotinic acid, and how can purity be validated?
- Answer: The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, halogenated precursors (e.g., 5-bromo-6-chloronicotinic acid analogs) can undergo Suzuki-Miyaura coupling using palladium catalysts and aryl boronic acids in polar aprotic solvents like DMSO or THF . Post-synthesis, purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular weight (236.45 g/mol, as per PubChem data) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer: Key techniques include:
- NMR: - and -NMR to confirm substitution patterns and aromatic ring integrity.
- FT-IR: Peaks at ~1700 cm (carboxylic acid C=O) and ~650 cm (C-Br/C-Cl stretches).
- Mass Spectrometry: High-resolution ESI-MS to verify the molecular ion peak (e.g., m/z 234.89 for [M-H]) .
Q. How does the reactivity of bromine and chlorine substituents influence derivatization strategies?
- Answer: Bromine undergoes nucleophilic substitution more readily than chlorine due to its lower electronegativity. For example, bromine can be replaced by amines or alkoxy groups under mild conditions (e.g., KCO/DMSO, 60°C), while chlorine typically requires harsher conditions (e.g., Cu-catalyzed Ullmann coupling) .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity challenges in cross-coupling reactions involving this compound?
- Answer: Steric hindrance from the carboxylic acid group and electronic effects of substituents (e.g., chlorine’s electron-withdrawing nature) can direct coupling to specific positions. Computational studies (DFT) suggest that transition-state energy barriers are lower for bromine substitution due to its larger atomic radius and weaker C-Br bond . Experimental validation involves using deuterated analogs to track reaction pathways .
Q. How do computational models predict the compound’s interactions with biological targets (e.g., enzymes)?
- Answer: Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to targets like COX-2 or kinases. The carboxylic acid group often forms hydrogen bonds with catalytic residues, while halogen atoms contribute to hydrophobic interactions. For example, PubChem data (InChI Key: DXEUARPQHJXMII-UHFFFAOYSA-N) supports these interactions in kinase inhibition studies .
Q. What are the limitations of current studies on this compound derivatives in medicinal chemistry?
- Answer: While initial studies highlight anticancer and antimicrobial potential, gaps include:
- Mechanistic ambiguity: Lack of in vivo target validation (e.g., siRNA knockdown or CRISPR screens).
- Toxicity profiles: Limited data on off-target effects (e.g., mitochondrial toxicity assays).
- Structural diversity: Most derivatives focus on halogen replacement; diversification (e.g., hybrid scaffolds) is understudied .
Q. How can contradictions in reported bioactivity data for derivatives be resolved?
- Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, IC protocols). Standardization steps:
- Use orthogonal assays (e.g., ATP-based viability + caspase-3 activation for apoptosis).
- Validate results across ≥3 cell lines with genetic/phenotypic diversity.
- Compare with PubChem BioActivity data for consistency .
Methodological Recommendations
- Synthetic Optimization: Prioritize Pd-catalyzed couplings for scalability and regiocontrol .
- Analytical Workflows: Combine NMR, HRMS, and X-ray crystallography (if crystals form) for unambiguous characterization .
- Biological Assays: Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (≥6 concentrations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
